N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide
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Overview
Description
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide is a chemical compound with the molecular formula C18H18N4O4 and a molecular weight of 354.369 g/mol This compound is known for its unique structure, which includes two hydroxybenzylidene groups attached to a succinohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide can be synthesized through the condensation reaction between succinohydrazide and 2-hydroxybenzaldehyde. The reaction typically occurs in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
Succinic dihydrazide+2(2-hydroxybenzaldehyde)→N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide+2H2O
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide involves its ability to form complexes with metal ions through its hydrazone and hydroxyl groups . These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions.
Comparison with Similar Compounds
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:
- N’1,N’4-bis(2-ethoxybenzylidene)succinohydrazide
- N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide
- N’1,N’4-bis(2-(allyloxy)benzylidene)succinohydrazide
- N’1,N’4-bis(2-(benzyloxy)benzylidene)succinohydrazide
These compounds share a similar succinohydrazide backbone but differ in the substituents on the benzylidene groups
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O4/c23-15-7-3-1-5-13(15)11-19-21-17(25)9-10-18(26)22-20-12-14-6-2-4-8-16(14)24/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
InChI Key |
IKQDBMRHCBEHHH-AYKLPDECSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
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